

Application of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

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Abstract:

This document provides detailed application notes and experimental protocols for the use of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** and its closely related derivative, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, as versatile building blocks in heterocyclic synthesis. The focus is on the preparation of various nitrogen- and sulfur-containing heterocycles, including 1,3,4-thiadiazine and pyrazole derivatives, which have shown potential as anti-tumor agents. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a valuable scaffold in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the pyrazole ring and the carbothioamide moiety, allows for diverse chemical transformations. This document outlines its application in the synthesis of novel heterocyclic systems, with a particular emphasis on one-pot reactions that offer efficiency and atom economy. The synthesized compounds have been investigated for their biological activities, demonstrating the potential of this starting material in the development of new therapeutic agents.

Key Applications

The primary application of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** and its carbothiohydrazide derivative lies in their utility as synthons for constructing more complex molecular architectures. Key applications include:

- Synthesis of 1,3,4-Thiadiazine Derivatives: Reaction with α -haloketones provides a straightforward route to 1,3,4-thiadiazine rings, which are known to exhibit a range of biological activities.[1][2][3][4]
- Formation of Novel Pyrazole Scaffolds: Condensation reactions with 1,3-dicarbonyl compounds lead to the formation of new pyrazole-containing molecules.[1][2][4]
- One-Pot Synthesis of Biologically Active Compounds: The use of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide in one-pot syntheses allows for the efficient creation of derivatives with potential anti-tumor properties against cell lines such as liver carcinoma (HepG2) and lung carcinoma (A549).[1][2][3][4]

Experimental Protocols

The following protocols are based on established literature procedures and provide detailed steps for the synthesis of various heterocyclic compounds from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, a readily accessible derivative.

Protocol 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones

This protocol describes the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with 1,3-diphenylpropane-1,3-dione.

Materials:

- 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide
- 1,3-diphenylpropane-1,3-dione
- Ethanol or Glacial Acetic Acid
- Standard laboratory glassware for reflux and filtration

- Ice bath

Procedure:

- In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (2 mmol, 0.340 g) and 1,3-diphenylpropane-1,3-dione (2 mmol, 0.448 g) in 20 mL of ethanol or glacial acetic acid.[\[1\]](#)
- Heat the mixture to reflux and maintain for 5 hours.
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into an ice-water bath to precipitate the solid product.
- Collect the precipitate by filtration and wash thoroughly with water.
- Dry the solid product. For further purification, recrystallization from a suitable solvent can be performed.

Protocol 2: Synthesis of 1,3,4-Thiadiazine Derivatives from α -Haloketones

This protocol details the synthesis of 1,3,4-thiadiazine derivatives through the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with an α -haloketone.

Materials:

- 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide
- α -haloketone (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione)
- Ethanol
- Triethylamine (catalytic amount)
- Standard laboratory glassware for reflux and filtration
- Ice bath

Procedure:

- Dissolve 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (2 mmol) and the α -haloketone (2 mmol) in 20 mL of ethanol in a round-bottom flask.[[1](#)]
- Add a catalytic amount of triethylamine to the mixture.
- Heat the reaction mixture to reflux for 5 hours.
- After cooling to room temperature, pour the mixture into an ice-water bath.
- Neutralize the solution with dilute hydrochloric acid.
- Collect the resulting solid precipitate by filtration, wash with water, and dry.
- Recrystallize the product from an appropriate solvent to obtain the pure 1,3,4-thiadiazine derivative.[[1](#)]

Data Presentation

The following tables summarize quantitative data from representative syntheses.

Table 1: Synthesis of Pyrazole and 1,3,4-Thiadiazine Derivatives

Starting Material 1	Starting Material 2	Product Type	Solvent	Reaction Time (h)
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide	1,3-diphenylpropane-1,3-dione	Pyrazole derivative	Ethanol/Acetic Acid	5
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide	Acetyl acetone	1,3,4-Thiadiazine derivative	Ethanol	5
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide	Ethyl cyanoacetate	Pyrazole derivative	Ethanol	6
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide	2-bromo-1,3-diphenylpropane-1,3-dione	1,3,4-Thiadiazine derivative	Ethanol	-

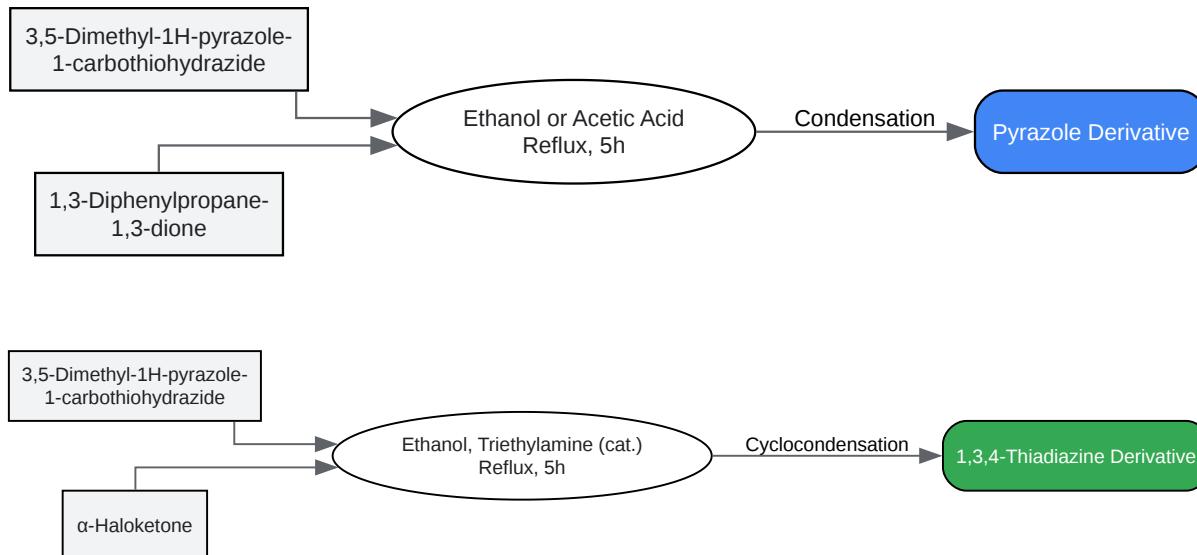
Table 2: Biological Activity of a Synthesized 1,3,4-Thiadiazine Derivative

Compound	Cell Line	IC50 (µM)	Reference Drug (Cisplatin) IC50 (µM)
17	Liver Carcinoma (HepG2)	5.35	3.78
17	Lung Carcinoma (A549)	8.74	6.39

Compound 17 is a 1,3,4-thiadiazine derivative synthesized from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide.[1][3]

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.



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